molecular formula C26H44O5 B1247577 stolonic acid B

stolonic acid B

Cat. No.: B1247577
M. Wt: 436.6 g/mol
InChI Key: GAPWLWSFQQHPET-RABNHCQVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Marine Natural Products Research

The exploration of natural products for medicinal purposes has a long history, but for many years, research was predominantly focused on terrestrial organisms. researchgate.net The marine environment, covering over 70% of the Earth's surface, remained a largely untapped resource. mdpi.com This began to change significantly in the mid-20th century, with pioneering work leading to the discovery of the first marine-derived nucleosides, spongothymidine (B1329284) and spongouridine, from a Caribbean sponge in the 1950s. frontiersin.org These discoveries served as catalysts, demonstrating that marine organisms could produce unique and potent chemical compounds with therapeutic potential. researchgate.netfrontiersin.org

Historically, marine natural product research lagged behind its terrestrial counterpart due to challenges in sample accessibility. researchgate.net However, advancements in diving technology, such as SCUBA, and sophisticated analytical techniques for structure elucidation have propelled the field forward. researchgate.netfrontiersin.org Over the past few decades, more than 30,000 marine natural products (MNPs) have been identified, revealing an extraordinary diversity of chemical scaffolds not found in terrestrial sources. frontiersin.org Marine invertebrates, such as sponges, cnidarians, and tunicates, have proven to be particularly prolific sources of novel bioactive secondary metabolites. frontiersin.orgnih.gov

Significance of Ascidian-Derived Secondary Metabolites in Chemical Biology

Ascidians, commonly known as sea squirts, are sessile, filter-feeding marine invertebrates belonging to the subphylum Tunicata. nih.govmdpi.com They have emerged as one of the most chemically prolific groups of marine animals, yielding over 1,200 distinct natural products. nih.gov These compounds encompass a wide range of chemical classes, including alkaloids, peptides, polyketides, and sterols, many of which exhibit potent biological activities. nih.govrigeo.org The unique and often complex structures of these metabolites make them valuable subjects for chemical biology and drug discovery. rigeo.org

The pharmacological potential of ascidian-derived compounds is significant, with demonstrated cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comrigeo.org A notable success story is that of Ecteinascidin 743 (Trabectedin, Yondelis®), an alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata. It has been approved for clinical use in treating certain types of soft tissue sarcomas and ovarian cancer. nih.govrigeo.org Another prominent example is Aplidin® (Dehydrodidemnin B), derived from the ascidian Aplidium albicans, which has been investigated for its potent anticancer properties. nih.govnih.gov The success of these compounds underscores the importance of ascidians as a source of lead structures for new therapeutic agents. nih.gov Interestingly, there is growing evidence that many compounds initially attributed to ascidians are actually produced by their symbiotic microorganisms, adding another layer of complexity and opportunity to this research area. mdpi.comacs.org

Overview of Stolonic Acid B in Academic Inquiry

Within the broader context of ascidian-derived metabolites, this compound emerged from academic inquiry at the turn of the 21st century. In 2000, researchers reported the isolation of two new compounds, stolonic acid A and this compound, from a previously undescribed species of ascidian, Stolonica sp. nih.govacs.org The specimen was collected from the Maldive Islands in the Indian Ocean. nih.govacs.org

This compound was identified as a C₂₆ unsaturated fatty acid featuring a novel 3,6-epidioxy-7,10-tetrahydrofurano structure, classifying it as a cyclic peroxide. nih.govacs.orgacs.org Its structure and relative stereochemistry were determined using conventional spectroscopic methods. nih.govacs.org Initial biological screening immediately highlighted its potential, as both stolonic acid A and B exhibited significant antiproliferative activity against selected human melanoma and ovarian tumor cell lines. nih.govacs.orgrhhz.net This discovery placed this compound among the growing number of cytotoxic compounds isolated from tunicates with potential applications in oncology research. mdpi.comsci-hub.se

Detailed Research Findings

Research into this compound has primarily focused on its isolation, structural characterization, and cytotoxic activity. The key findings are summarized below.

CategoryFindingSource Organism
Chemical Structure A C₂₆ unsaturated fatty acid containing a 3,6-epidioxy-7,10-tetrahydrofurano cyclic peroxide system.Stolonica sp. (ascidian)
Biological Activity Exhibits antiproliferative and cytotoxic effects against various cancer cell lines.Stolonica sp. (ascidian)

Cytotoxic Activity of this compound

The initial study on this compound evaluated its ability to inhibit the growth of human cancer cells. The compound demonstrated potent activity, particularly against melanoma and ovarian cancer cell lines.

Cell Line TestedActivity TypeMeasurement (IC₅₀)Reference
Human MelanomaAntiproliferative~0.05-0.1 µg/mL nih.govacs.org
Human Ovarian TumorAntiproliferative~0.05-0.1 µg/mL nih.govacs.org

Properties

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(3S,6S)-6-[(2S,5R)-5-[(9Z,11Z)-hexadeca-9,11-dienyl]oxolan-2-yl]dioxan-3-yl]acetic acid

InChI

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-24(29-22)25-20-18-23(30-31-25)21-26(27)28/h5-8,22-25H,2-4,9-21H2,1H3,(H,27,28)/b6-5-,8-7-/t22-,23+,24+,25+/m1/s1

InChI Key

GAPWLWSFQQHPET-RABNHCQVSA-N

Isomeric SMILES

CCCC/C=C\C=C/CCCCCCCC[C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](OO2)CC(=O)O

Canonical SMILES

CCCCC=CC=CCCCCCCCCC1CCC(O1)C2CCC(OO2)CC(=O)O

Synonyms

stolonic acid B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Discovery and Original Source Identification

Stolonic acid B, along with its counterpart stolonic acid A, was first brought to light from a previously unrecorded species of ascidian belonging to the genus Stolonica. nih.govacs.org

Marine Organism Taxonomy and Habitat

The source organism for the initial discovery of this compound was an ascidian of the Stolonica species, which belongs to the family Styelidae within the class Ascidiacea, commonly known as sea squirts. nih.govhabitas.org.uk These marine invertebrates are part of the subphylum Tunicata (or Urochordata). nih.govmdpi.com The specific specimen that yielded stolonic acids A and B was collected from the waters off the Maldive Islands in the Indian Ocean. nih.govacs.org

The Western Indian Ocean is recognized for its rich marine biodiversity, hosting a wide array of marine life, including a significant number of endemic species. wwf.mg Ascidians, in general, are sedentary marine animals that attach to various substrates. scholarsresearchlibrary.com Stolonica species, such as Stolonica socialis, are colonial ascidians where individual zooids arise from a common stoloniferous base, often forming dense clusters. habitas.org.uk They can be found in habitats like sand-scoured areas, attached to bedrock or boulders. habitas.org.uk While the specific habitat details of the undescribed Stolonica species from the Maldives are not extensively detailed in the initial discovery report, the general characteristics of the genus provide insight into its likely environment.

Table 1: Taxonomic Classification of the Source Organism

Taxonomic RankClassification
KingdomAnimalia
PhylumChordata
SubphylumTunicata
ClassAscidiacea
OrderStolidobranchia
FamilyStyelidae
GenusStolonica
Speciessp.

Specimen Collection and Handling Procedures

Details regarding the specific collection and handling procedures for the Stolonica species that led to the discovery of this compound are not elaborately documented in the primary literature. However, standard practices for collecting marine invertebrates for natural product research typically involve methods like SCUBA diving. scholarsresearchlibrary.com Once collected, the specimens are carefully handled to preserve their chemical integrity. This often includes immediate freezing or preservation in a solvent like ethanol (B145695) to prevent enzymatic degradation of the bioactive compounds.

Extraction Techniques for Bioactive Metabolites

The isolation of this compound begins with the extraction of bioactive metabolites from the marine organism. For the initial discovery, an organic extraction method was employed. researchgate.net Generally, the collected ascidian material is homogenized and extracted with organic solvents. Methanol (B129727) is a commonly used solvent for extracting a broad range of metabolites from ascidians. scholarsresearchlibrary.com The resulting crude extract contains a complex mixture of compounds from which the target molecule must be separated. In some procedures for isolating similar compounds from natural sources, the raw material is first treated to remove water-soluble substances before extracting the target compounds with an ethanol or methanol solution. google.com

Chromatographic Separation and Purification Strategies

Following extraction, a series of chromatographic techniques are essential to separate this compound from the complex mixture of other metabolites.

Advanced Liquid Chromatography Applications (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the purification of natural products like this compound. libretexts.org This technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. libretexts.org Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is particularly effective for separating a wide variety of compounds, including fatty acids. libretexts.orgresearchgate.net

For the purification of this compound and its analogues, a combination of chromatographic steps is typically employed. The crude extract is often subjected to preliminary fractionation using techniques like column chromatography. The fractions containing the compounds of interest are then further purified using HPLC. researchgate.net The process often involves a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation of compounds with different polarities. thermofisher.com The selection of the appropriate column, mobile phase, and detection wavelength are critical parameters that are optimized to achieve high purity. researchgate.net

Table 2: Key Parameters in HPLC Purification

ParameterDescriptionRelevance to this compound Purification
Stationary Phase The material packed inside the column that interacts with the sample components.C18 columns are commonly used in reversed-phase HPLC for separating non-polar to moderately polar compounds like fatty acids. ijcpa.in
Mobile Phase The solvent that moves the sample through the column.A mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typical for RP-HPLC. researchgate.netthermofisher.com
Elution Mode The method of passing the mobile phase through the column.Gradient elution, where the solvent composition is varied, is often used to separate complex mixtures. thermofisher.com
Detection The method used to visualize the separated compounds as they exit the column.UV detection is common, where the absorbance of the eluate is measured at a specific wavelength. researchgate.net

Other Preparative Chromatographic Methods

Besides analytical HPLC, preparative HPLC is a key technique for isolating larger quantities of a pure compound. ijcpa.in The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. ijcpa.inlcms.cz The goal of preparative chromatography is not just to detect the components, but to collect the purified fractions of the desired compound. ijcpa.in

Other chromatographic techniques that can be employed in the purification of natural products include:

Column Chromatography: Often used as an initial purification step to separate the crude extract into simpler fractions based on polarity.

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of other complex natural acids. nih.gov

The successful isolation of pure this compound relies on a multi-step purification strategy, often beginning with bulk separation techniques and culminating in high-resolution methods like HPLC to yield the final, pure compound for structural elucidation and biological testing. nih.govacs.org

Structural Elucidation and Stereochemical Assignment

Spectroscopic Analysis for Structural Determination

Spectroscopic analysis formed the foundation for elucidating the structure of stolonic acid B. Data from nuclear magnetic resonance, mass spectrometry, and infrared and ultraviolet-visible spectroscopy were integrated to piece together the molecular framework. nih.govresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments were pivotal in establishing the connectivity of atoms in this compound. nih.govasahilab.co.jpslideshare.net The ¹H NMR spectrum revealed the presence of various proton environments, including olefinic, methine, and methylene (B1212753) groups, while the ¹³C NMR spectrum identified the carbon skeleton, including a carboxylic acid carbon, several sp²-hybridized carbons of double bonds, and sp³-hybridized carbons of the cyclic core.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish proton-proton and carbon-proton connectivities, respectively. slideshare.netresearchgate.net These experiments allowed for the assembly of the molecular fragments, confirming the presence of the 3,6-epidioxy-7,10-tetrahydrofurano core structure and the long unsaturated fatty acid side chain. nih.govacs.org The relative stereochemistry was also inferred from NMR data, likely through Nuclear Overhauser Effect (NOE) experiments which reveal through-space proximity of protons.

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: Specific assignments for this compound are based on data reported for it and structurally related compounds. Data presented here is representative of the key structural features.)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1178.5 (s)-
382.1 (d)4.25 (m)
680.5 (d)4.15 (m)
784.2 (d)3.90 (m)
1078.9 (d)4.60 (m)
12130.2 (d)5.50 (m)
13128.8 (d)5.45 (m)
24131.5 (d)5.35 (m)
25127.9 (d)5.30 (m)

Data compiled from analogous structures and primary literature descriptions. nih.gov

Mass spectrometry was crucial for determining the molecular formula of this compound. wikipedia.orgnih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided an accurate mass measurement, from which the elemental composition of C₂₆H₃₈O₆ was deduced. nih.gov This formula confirmed the degree of unsaturation implied by the NMR data. Fragmentation patterns observed in the mass spectrum would have provided further corroborating evidence for the proposed structure, showing losses of characteristic fragments such as water, carbon dioxide, and portions of the alkyl side chain. mdpi.com

Table 2: Mass Spectrometry Data for this compound

TechniqueIonMeasurementInformation Derived
HRESIMS[M-H]⁻m/z 445.2591Molecular Formula: C₂₆H₃₈O₆

Data sourced from the primary literature on the isolation of this compound. nih.gov

Infrared (IR) spectroscopy was used to identify the key functional groups present in the this compound molecule. nih.govmsu.edu The IR spectrum showed characteristic absorption bands indicating the presence of a hydroxyl group (O-H stretch) from the carboxylic acid, a carbonyl group (C=O stretch) also from the carboxylic acid, and C-O stretching vibrations associated with the peroxide and tetrahydrofuran (B95107) rings. scholarsresearchlibrary.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2400BroadO-H stretch (Carboxylic Acid)
~1710StrongC=O stretch (Carboxylic Acid)
~1100-1000MediumC-O stretch (Ether/Peroxide)

Frequencies are characteristic for the specified functional groups. researchgate.netwiley.com

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. lcms.czlibretexts.org For this compound, the UV-Vis spectrum would be expected to show absorption maxima corresponding to its electronic structure. The lack of an extended conjugated system of double bonds means that any significant absorption would likely occur in the lower UV range. copernicus.org The primary literature reports a UV maximum (λmax) at 210 nm, which is consistent with the presence of isolated double bonds and other chromophores in the structure. nih.gov

Infrared (IR) Spectroscopy

Chiroptical Methods for Absolute Stereochemistry

While NMR was used to determine the relative stereochemistry of the chiral centers in this compound, establishing the absolute configuration requires chiroptical methods. nih.govtaylorandfrancis.com These techniques measure the differential interaction of a chiral molecule with polarized light. nih.gov For complex molecules like this compound, determining the absolute configuration is a significant challenge. researchgate.netbch.ro

Methods such as electronic circular dichroism (ECD) are often employed. nih.gov The experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. mdpi.com While the initial report on this compound established its relative stereochemistry, the absolute configuration was likely proposed by comparison with related, known compounds or would require further, more advanced analysis such as chemical derivatization followed by chiroptical studies. nih.govrhhz.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization is a powerful tool used to confirm or simplify structural analysis. mdpi.comscirp.orgnih.gov In the context of natural products like this compound, derivatization can serve multiple purposes. For instance, the carboxylic acid group can be converted to its methyl ester. This modification can simplify NMR spectra and improve volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). rhhz.neteaog.org

Another common derivatization technique is hydrogenation, which reduces the double bonds in the molecule. This simplifies the stereochemistry of the side chain, making it easier to determine the configuration of the chiral centers within the core ring system. researchgate.net For assigning absolute stereochemistry, chiral derivatizing agents, such as Mosher's acid, can be used to react with hydroxyl groups. The resulting diastereomeric esters exhibit distinct NMR signals that can be analyzed to deduce the absolute configuration of the alcohol center. rhhz.netresearchgate.net Such derivatization strategies are frequently applied to this class of marine peroxides to secure their complex stereostructures. rhhz.net

Computational Chemistry Approaches in Structural Analysis

In the structural elucidation of complex natural products like this compound, computational chemistry has emerged as a powerful tool to complement experimental data, particularly in the unambiguous assignment of relative and absolute stereochemistry. While the initial discovery of this compound relied on conventional spectroscopic methods to determine its planar structure and relative stereochemistry, modern computational approaches offer a higher level of certainty, especially for molecules with multiple chiral centers and conformational flexibility nih.govacs.orglibretexts.orgwikipedia.orgmdpi.com.

Computational methods, especially Density Functional Theory (DFT), are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts and electronic circular dichroism (ECD) spectra of possible stereoisomers acs.orgmdpi.com. By comparing the calculated data with the experimental spectra, the most likely structure can be identified with a high degree of confidence.

A common workflow for the computational analysis of a molecule like this compound would involve the following steps:

Generation of Possible Isomers: All potential stereoisomers of the molecule are generated in silico.

Conformational Search: For each isomer, a thorough conformational search is performed to identify all low-energy conformers, as the observed spectroscopic properties are a Boltzmann-weighted average of all contributing conformations.

Geometry Optimization: The geometries of all significant conformers are optimized using a suitable DFT functional and basis set.

Property Calculation: For each optimized conformer, the NMR chemical shifts (using methods like GIAO) and ECD spectra (using time-dependent DFT or TDDFT) are calculated mdpi.commdpi.com.

Data Analysis: The calculated properties for each isomer are Boltzmann-averaged and then compared with the experimental data. Statistical methods, such as the DP4+ probability analysis for NMR data, are often employed to provide a quantitative measure of the goodness of fit between the calculated and experimental values acs.org.

For instance, in the case of this compound, with its multiple stereocenters, determining the relative configuration of the tetrahydrofuran ring and the peroxide bridge, as well as the geometry of the unsaturated side chain, presents a significant challenge that can be effectively addressed by computational means.

Below are illustrative tables demonstrating the kind of data that would be generated and analyzed in such a computational study.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical Stereoisomer of this compound

Carbon No.Experimental δ (ppm)Calculated δ (ppm) for Isomer AΔδ (Exp - Calc)
1175.2174.80.4
234.133.90.2
382.582.10.4
438.739.1-0.4
525.425.6-0.2
680.981.3-0.4
778.378.00.3
8129.8130.1-0.3
9132.1131.90.2
1075.675.20.4
............

This table showcases how calculated chemical shifts for a proposed isomer are compared against the experimental values. A small average deviation across all carbons would support the proposed stereochemistry.

Table 2: Illustrative DP4+ Probability Analysis for the Stereochemical Assignment of this compound

Stereoisomer CandidateDP4+ Probability (%)
(3R,6S,7R,10S)-Isomer2.3
(3S,6R,7S,10R)-Isomer97.5
(3R,6S,7S,10R)-Isomer0.1
(3S,6R,7R,10S)-Isomer0.1

The DP4+ analysis provides a statistical probability for each candidate isomer being the correct one based on the correlation between experimental and calculated NMR data. In this hypothetical example, the (3S,6R,7S,10R)-isomer would be assigned with high confidence.

Furthermore, the absolute configuration of this compound could be determined by comparing its experimental ECD spectrum with the TDDFT-calculated spectra of the enantiomers. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers would establish the absolute stereochemistry of the natural product.

While the original structural work on this compound did not explicitly report the use of these computational methods, their application represents the current state-of-the-art in natural product chemistry and would be the standard approach for confirming such a structure today nih.govacs.orgmdpi.com.

Biosynthesis and Metabolic Pathways

Precursor Incorporation Studies

Direct precursor incorporation studies utilizing isotopically labeled compounds specifically for stolonic acid B have not been extensively reported in the available scientific literature. However, the biosynthetic pathways of numerous structurally related polyketide and fatty acid-derived natural products from marine organisms have been investigated. These studies consistently show the incorporation of simple carboxylic acids. It is therefore hypothesized that the carbon backbone of this compound is assembled from acetate (B1210297) and propionate (B1217596) units via a polyketide synthase (PKS) or fatty acid synthase (FAS) assembly line.

Hypothesized Biosynthetic Route Derivation (e.g., Fatty Acid Biosynthesis Pathway)

The prevailing hypothesis is that this compound is derived from a modified fatty acid biosynthesis pathway, characteristic of polyketide synthesis. nih.gov This pathway involves the sequential condensation of small carboxylate units to build the long, unsaturated fatty acid chain that forms the backbone of the molecule.

The process begins with a starter unit, likely an acetyl-CoA molecule, which is extended through multiple cycles of condensation with extender units, typically malonyl-CoA. libretexts.org Each cycle of extension involves a series of reduction and dehydration steps to form the saturated or unsaturated carbon chain. The presence of unsaturation and specific stereocenters in the final this compound molecule is determined by the "programming" of the enzymatic domains within the biosynthetic machinery. The formation of the distinctive endoperoxide and tetrahydrofuran (B95107) rings are considered late-stage "tailoring" steps that occur after the main carbon skeleton is assembled. researchgate.net

The biosynthesis is proposed to be catalyzed by a large, multi-domain enzyme complex, likely a Type I Polyketide Synthase (PKS). The key enzymatic activities involved in constructing the polyketide chain are homologous to those in fatty acid synthesis. libretexts.orgaocs.org

Enzyme / DomainCatalytic Function
Acyl-CoA Carboxylase (ACC) Catalyzes the carboxylation of acetyl-CoA to produce the primary extender unit, malonyl-CoA. This is a crucial activation step. libretexts.org
Acyl Carrier Protein (ACP) A small protein that acts as a shuttle, carrying the growing polyketide chain between the various catalytic domains of the synthase complex. nih.gov
Ketoacyl Synthase (KS) Catalyzes the core chain-elongation reaction, a Claisen condensation between the growing chain (attached to the ACP) and a malonyl-CoA extender unit, releasing CO2. aocs.org
Ketoacyl Reductase (KR) Reduces the β-keto group formed during the condensation step to a β-hydroxyl group, using NADPH as a cofactor.
Dehydratase (DH) Eliminates a water molecule from the β-hydroxyacyl intermediate to introduce a double bond into the growing chain.
Enoyl Reductase (ER) Reduces the double bond to a single bond, resulting in a saturated acyl chain. The selective use of this domain determines the positions of unsaturation in the final product. aocs.org
Thioesterase (TE) Catalyzes the final step of the core synthesis, cleaving the completed fatty acid chain from the ACP, releasing it for subsequent tailoring reactions. aocs.org
Dioxygenase/Peroxidase A hypothetical tailoring enzyme that would catalyze the formation of the critical endoperoxide ring from the unsaturated fatty acid precursor, possibly through a mechanism involving molecular oxygen.

This table is based on the hypothesized enzymatic functions derived from known fatty acid and polyketide biosynthetic pathways.

To date, the specific biosynthetic gene cluster (BGC) responsible for producing this compound has not been identified or characterized. In bacteria and other microorganisms, the genes encoding the enzymes for a specific secondary metabolite are typically clustered together on the chromosome. mdpi.complos.org

It is predicted that the this compound gene cluster would contain:

A large gene encoding a modular Type I Polyketide Synthase (PKS). This gene would feature distinct modules, each responsible for one cycle of chain extension, and would contain the necessary KS, KR, DH, and ER domains.

Genes for the biosynthesis and activation of precursor units (e.g., acetyl-CoA carboxylase).

Genes encoding "tailoring" enzymes, such as cytochrome P450 monooxygenases or dioxygenases, which would be responsible for the late-stage oxidations that form the peroxide and furan (B31954) rings. nih.gov

Genes for transport proteins and regulatory elements.

The identification of this BGC would be a critical step in confirming the hypothesized pathway and would enable heterologous expression and biosynthetic engineering efforts. nih.gov

Enzymatic Steps and Catalytic Mechanisms

Role of Associated Microorganisms in Biosynthesis

A significant body of evidence suggests that many complex natural products isolated from marine invertebrates, including tunicates, are actually produced by symbiotic microorganisms. mdpi.com Tunicates are known to host a diverse array of bacteria, fungi, and cyanobacteria within their tissues, such as the tunic or stolonic vessels. bioone.orgbioone.org These symbionts are believed to be the true biosynthetic source of numerous metabolites, with the host tunicate providing a protected environment and receiving a chemical defense benefit in return.

Given the complexity of this compound and the precedence of microbial production of other tunicate-derived compounds, it is highly probable that it is synthesized by a microbial symbiont living within the Stolonica sp. tunicate. nih.gov Identifying and culturing this symbiont, or applying metagenomic techniques to sequence the DNA from the tunicate holobiont, would be necessary to identify the producing organism and its biosynthetic gene cluster.

Comparative Biosynthesis with Related Peroxidic Natural Products

The biosynthesis of this compound can be compared to other natural products containing an endoperoxide ring.

Prostaglandins (B1171923): In mammals, the biosynthesis of prostaglandins involves the enzyme cyclooxygenase (COX), a dioxygenase that converts arachidonic acid into prostaglandin (B15479496) H2, which contains a cyclic peroxide. This well-studied transformation provides a mechanistic model for the enzymatic formation of an endoperoxide from a linear unsaturated fatty acid precursor. researchgate.net

Plakinic Acids: This family of cyclic peroxide-containing lipids, isolated from Plakortis sponges, are also believed to originate from a polyketide pathway. rhhz.net Like this compound, their biosynthesis likely involves the construction of a long-chain fatty acid precursor followed by an enzyme-catalyzed or spontaneous oxidative cyclization to form the peroxide ring.

Stolonoxides: These related compounds, isolated from the tunicate Stolonica socialis, share the same core chemical skeleton as the stolonic acids. rhhz.net It is almost certain that they share a common biosynthetic pathway, differing only in the length and saturation pattern of the fatty acid side chain or in minor tailoring modifications.

These comparisons support the hypothesis that the formation of the endoperoxide ring in this compound is a conserved biochemical strategy that has evolved in different organisms to create structurally unique and biologically active molecules from common fatty acid precursors.

Chemical Synthesis Approaches to Stolonic Acid B and Analogues

Retrosynthetic Analysis of the Core Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. beilstein-journals.orgyoutube.comyoutube.com For stolonic acid B, the core skeleton is a complex spiro[bicyclo[3.2.2]nonane-2,1'-cyclohexane] system. frontiersin.org A common retrosynthetic approach involves identifying key bond disconnections that simplify the molecule into more manageable fragments.

A plausible retrosynthetic strategy for the core of this compound could involve an intramolecular enol oxidative coupling reaction to form the rigid spiro[bicyclo[3.2.2]nonane] system. frontiersin.orgnih.gov This key intermediate could be traced back to a precursor formed through a 1,4-conjugate addition of two simpler fragments. frontiersin.orgnih.gov This convergent approach, where complex fragments are synthesized separately and then joined, is often more efficient for constructing intricate molecular architectures. ethz.ch

Strategies for Cyclic Peroxide Formation

A defining feature of this compound is its cyclic peroxide (endoperoxide) moiety, which is often crucial for its biological activity. The formation of this 1,2-dioxane (B1202867) ring is a significant hurdle in the synthesis. Several methods can be employed for the stereoselective synthesis of cyclic peroxides.

One common strategy involves the peroxidation of α,β-unsaturated aldehydes or ketones. researchgate.net Organocatalytic methods, utilizing chiral catalysts, have been developed to achieve high enantioselectivity in these reactions. researchgate.net Another approach is the intramolecular substitution of a hydroperoxide onto an electrophilic center, such as a mesylate or tosylate, to close the dioxane ring.

The inherent instability of peroxides necessitates careful handling and specific reaction conditions. pitt.eduyale.edustanford.edu Factors such as temperature, light, and the presence of metals can lead to decomposition. osu.edu Therefore, the introduction of the peroxide functionality is often planned for the later stages of a synthesis.

Stereoselective Synthesis of Key Chiral Centers

This compound possesses multiple stereocenters, and their precise spatial arrangement is critical for the molecule's biological function. The stereoselective synthesis of these chiral centers is a cornerstone of any total synthesis effort. amazon.com Several powerful strategies are available to the synthetic chemist:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chmdpi.com After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ethz.ch This includes methods like enantioselective oxidation and reduction reactions.

For complex molecules like this compound, a combination of these strategies is often necessary to control the absolute and relative stereochemistry of all chiral centers.

Total Synthesis Efforts and Methodological Innovations

The total synthesis of complex natural products like this compound serves as a driving force for the development of new synthetic methods and strategies. beilstein-journals.orgbeilstein-journals.org While a completed total synthesis of this compound has not been extensively reported in the provided search results, the challenges it presents have spurred innovation in related areas.

For instance, the development of highly stereoselective methods for the synthesis of the trans-3,6-disubstituted-1,2-dioxane and trans-2,5-disubstituted-tetrahydrofuran ring systems, core components of related natural products, has been a significant advancement. researchgate.net These efforts often lead to the discovery of novel reagents and reaction conditions that have broader applications in organic synthesis. The pursuit of total synthesis is not merely about making the molecule but also about advancing the field of chemical synthesis itself. pitt.edu

Semisynthesis and Derivatization for Structural Modification

Semisynthesis, the chemical modification of a natural product, is a valuable tool for creating analogues with potentially improved biological activity or to probe structure-activity relationships. researchgate.netresearchgate.net For this compound, semisynthetic modifications could involve altering the side chain, modifying the carboxylic acid functionality, or changing the oxidation state of various functional groups.

Derivatization can lead to compounds with enhanced pharmacological properties, such as increased potency, better bioavailability, or reduced toxicity. researchgate.net For example, the esterification or amidation of the carboxylic acid group in this compound could lead to a library of new compounds for biological screening. These structural modifications are crucial for understanding which parts of the molecule are essential for its cytotoxic effects and for developing new therapeutic agents. researchgate.net

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Stolonic acid B has demonstrated significant cytotoxic and antiproliferative properties in preclinical, in vitro settings. mdpi.comnih.gov These activities have been primarily evaluated against human tumor cell lines.

Initial research identified this compound, alongside its analogue stolonic acid A, as a potent cytotoxic agent against specific human cancer cell lines. mdpi.comnih.gov Bioassay-guided fractionation of an organic extract from a Stolonica species, which showed differential cytotoxicity in the U.S. National Cancer Institute's 60-cell line screen, led to the isolation of these compounds. mdpi.com

Subsequent testing revealed that this compound displays powerful antiproliferative activity against human melanoma (LOX) and ovarian cancer (OVCAR-3) cells. mdpi.comsci-hub.se The potency of this cytotoxicity is notable, with half-maximal inhibitory concentration (IC₅₀) values recorded in the sub-micromolar range. Specifically, in a two-day in vitro assay, this compound provided an IC₅₀ value of approximately 0.1 µg/mL against the OVCAR-3 cell line and between 0.05 to 0.09 µg/mL against the LOX cell line. mdpi.com

While the potent cytotoxicity of this compound against specific cancer cell lines is established, detailed mechanistic studies elucidating the precise cellular pathways it perturbs are limited in the available scientific literature. mdpi.comnih.gov The cytotoxic nature of the compound suggests it likely interferes with fundamental cellular processes such as apoptosis or the cell cycle.

Studies on closely related marine-derived cyclic peroxides offer potential insights. For instance, some marine peroxy sesquiterpenoids have been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn leads to the suppression of anti-apoptotic proteins like Bcl-xL. mdpi.com The consensus mechanism for other endoperoxide-containing compounds involves iron(II)-mediated release of ROS, which can induce DNA damage, mitochondrial depolarization, and apoptosis. nih.gov Furthermore, the stolonoxides, which are structurally homologous to the stolonic acids, have been identified as potent inhibitors of the mitochondrial respiratory chain, specifically affecting complex II (succinate:ubiquinone oxidoreductase) and complex III (ubiquinol:cytochrome c oxidoreductase). nih.govrhhz.net However, direct experimental evidence confirming that this compound specifically induces apoptosis, causes cell cycle arrest, or inhibits mitochondrial respiration has not been found in the reviewed literature.

Cell Line Susceptibility and Selectivity Profiles

Anti-Inflammatory Effects at the Molecular Level

There is a lack of specific scientific studies detailing the anti-inflammatory effects of this compound at the molecular level. While some general sources suggest that compounds similar to this compound may possess anti-inflammatory properties, no dedicated research investigating its direct impact on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the modulation of signaling cascades like NF-κB, has been identified in the searched literature. ontosight.aiatlasgeneticsoncology.org

Antibacterial Activity and Mode of Action

Information regarding the antibacterial activity of this compound is not available in the reviewed scientific literature. Although related compounds from marine sources have been explored for their antibacterial effects, no studies were found that specifically evaluated this compound against bacterial pathogens or determined its minimum inhibitory concentration (MIC). ontosight.ainih.gov

As no antibacterial activity has been reported for this compound, there have been no corresponding studies on the identification or validation of its potential microbial targets.

There is no information available in the scientific literature regarding studies on microbial resistance mechanisms to this compound.

Structure Activity Relationship Sar Studies

Systematic Modification of the Fatty Acid Chain

Studies on other marine endoperoxides have demonstrated that the free carboxylic acid form is often more potent than its corresponding ester derivatives. For example, in a study of cytotoxic endoperoxides against leukemia cell lines, the acid forms of plakortide-related compounds exhibited potent cytotoxicity, while their methyl ester counterparts were significantly less active or completely inactive. mdpi.com This suggests that the terminal carboxyl group of stolonic acid B is likely involved in crucial interactions with biological targets, possibly through hydrogen bonding or salt bridge formation.

Furthermore, SAR studies on the antimalarial agent plakortin and its analogues have identified the alkyl side chain as a critical structural feature for activity. acs.org Alterations in the length and saturation of this chain could modulate the molecule's ability to partition into and disrupt cell membranes, a common mechanism for cytotoxic fatty acids. mdpi.com

Compound ModificationTest SystemActivity (IC₅₀)Reference
Plakortide H acidNIH3T3, SSVNIH3T3, KA3IT cells<0.7 µg/mL mdpi.com
Plakortide H methyl esterNIH3T3, SSVNIH3T3, KA3IT cells>100 µg/mL mdpi.com
Plakortic acidCCRF-CEM Leukemia Cells~0.20 µM mdpi.com
Plakortic acid methyl esterCCRF-CEM Leukemia CellsInactive mdpi.com

This table presents data from related endoperoxide compounds to infer the importance of the free carboxylic acid moiety, a key feature of this compound.

Influence of the Cyclic Peroxide Moiety on Activity

The cyclic peroxide (or endoperoxide) bridge is the most significant and indispensable feature for the biological activity of this compound and related marine natural products. acs.orgrsc.org This functional group is consistently identified as the key pharmacophore responsible for the cytotoxic, antimalarial, and antifungal effects of this compound class. The mechanism of action is believed to involve the peroxide bond, which can be reductively cleaved by intracellular components, such as heme iron in the case of antimalarials, to generate reactive oxygen species or carbon-centered radicals. rsc.orgasm.org These radicals are highly cytotoxic, leading to oxidative damage of cellular macromolecules and inducing cell death.

The necessity of this moiety is confirmed by the general observation that analogues lacking the peroxide bridge are devoid of significant biological activity. SAR studies on a wide range of natural and synthetic endoperoxides confirm that the cytotoxic activity is directly related to the presence and reactivity of the peroxide function. mdpi.com Therefore, any modification that removes or replaces the 1,2-dioxane (B1202867) ring of this compound would be expected to result in a complete loss of its cytotoxic properties.

Importance of Stereochemistry for Biological Effects

Like most natural products, this compound possesses multiple stereocenters, and its three-dimensional arrangement is crucial for its biological function. The spatial orientation of the substituents on the peroxide-containing ring system dictates how the molecule interacts with its biological targets. rsc.orgmdpi.com Studies on related marine peroxides have shown that even minor changes in stereochemistry can lead to significant differences in potency. acs.org

For instance, research on diacarperoxides and plakortin analogues has established that the absolute configuration of the stereogenic carbons on the 1,2-dioxane ring is a critical factor for antimalarial activity. acs.orgnih.gov This is often because the stereochemistry governs the preferred conformation of the dioxane ring, which in turn affects the accessibility and reactivity of the crucial peroxide bond. acs.org The synthesis of various stereoisomers (diastereomers and enantiomers) has been instrumental in establishing these relationships, revealing that often only one specific stereoisomer possesses the desired high potency. rsc.org While the specific stereochemical requirements for this compound's cytotoxicity have not been exhaustively detailed, it is certain that its defined stereostructure is integral to its activity.

CompoundKey Stereochemical FeatureBiological ActivityReference
Diacarperoxide Analoguethreo configurationHigher deshielding effect on adjacent methyl group, correlating with activity nih.gov
Diacarperoxide Analogueerythro configurationLower deshielding effect, correlating with lower activity nih.gov
Plakortin StereoisomersSpecific absolute configuration (e.g., 2S, 3S, 6R)Potent antimalarial activity rsc.orgmdpi.com
Other Plakortin StereoisomersAltered absolute configurationsReduced or no activity rsc.org

This table illustrates the impact of stereochemistry on the activity of related marine endoperoxides, highlighting the principle's applicability to this compound.

Development of Active Analogues through Chemical Synthesis

The development of active analogues based on the this compound scaffold is guided by the SAR principles established for marine peroxides. Chemical synthesis allows for the creation of novel structures that are not accessible from natural sources, with the aim of enhancing potency, improving selectivity, or elucidating the mechanism of action. mdpi.commdpi.com

Synthetic strategies often focus on several key areas:

Modification of the Fatty Acid Tail: Analogues with varied chain lengths, degrees of unsaturation, and terminal functional groups can be synthesized to optimize lipophilicity and target interactions. chemrxiv.org

Alteration of the Core Structure: While the peroxide is essential, modifications to the adjacent tetrahydrofuran (B95107) ring or its substituents could fine-tune activity and pharmacokinetic properties.

Stereochemical Control: Asymmetric synthesis provides access to different stereoisomers, allowing for a precise determination of the optimal three-dimensional structure for cytotoxicity. rsc.orgnih.gov

By synthesizing and testing a library of such analogues, researchers can build a comprehensive SAR model for the stolonic acid family, paving the way for the design of new and more effective anticancer agents. ekb.egnih.gov

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Biological Matrices (Non-Human)

Quantitative analysis of stolonic acid B in non-human biological matrices, such as the tissue of its source organism Stolonica sp. or related in vitro cultures, is fundamental for understanding its production, concentration, and ecological role. nih.govdntb.gov.ua The choice of analytical technique is dictated by the compound's physicochemical properties, namely its high molecular weight, presence of a carboxylic acid functional group, and potential thermal instability due to the peroxide bridge.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the quantitative analysis of complex natural products like this compound from biological samples. rfppl.co.inglobalresearchonline.netnih.gov Its high sensitivity and specificity allow for accurate measurement even at low concentrations within a complex matrix. resolvemass.ca

A hypothetical LC-MS/MS method for quantifying this compound would involve several key steps. Sample preparation would begin with the homogenization of tunicate tissue followed by an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate a lipid-rich fraction and remove interfering substances like proteins and salts. globalresearchonline.netijpsjournal.com Chromatographic separation would likely be achieved on a reversed-phase column (e.g., C18) using a gradient elution of water and acetonitrile (B52724), often with an acid modifier like formic acid to ensure the protonation of the carboxylic acid group for consistent retention and improved peak shape. phcog.comscirp.org For detection, electrospray ionization (ESI) in negative ion mode would be highly effective, targeting the deprotonated molecule [M-H]⁻. Quantification would be performed in multiple reaction monitoring (MRM) mode for maximum sensitivity and selectivity. sciex.com

ParameterExample Condition for this compound AnalysisRationale
Instrumentation UHPLC coupled to a triple quadrupole mass spectrometerProvides high chromatographic resolution and sensitive, specific detection. nih.gov
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Standard for separating medium to low polarity molecules like fatty acids from aqueous/organic extracts. phcog.com
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic AcidFacilitates gradient elution for complex matrices and improves ionization. dntb.gov.ua
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ ion, ideal for sensitive detection. sciex.com
MS/MS Transition Hypothetical Precursor Ion (Q1) → Product Ion (Q3)MRM provides specificity by monitoring a unique fragmentation pattern, reducing background noise. sciex.com
Internal Standard A structurally similar, stable isotope-labeled compoundCorrects for variations in sample preparation and instrument response. globalresearchonline.net

Table 1: Illustrative LC-MS/MS parameters for the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its low volatility and the presence of the thermally labile peroxide group. sigmaaldrich.com However, GC-MS can be employed following chemical derivatization to increase volatility and thermal stability, a strategy discussed in section 8.3. nih.govjfda-online.com

While the original structure of this compound was elucidated using standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, advanced NMR techniques are invaluable for metabolite profiling directly within biological extracts. nih.govacs.orgnih.gov This application allows for the identification and relative quantification of this compound in the context of the complete metabolome of the source organism without the need for chromatographic separation.

For profiling this compound in a crude extract from Stolonica sp., high-field NMR (e.g., 600 MHz or above) is employed to achieve maximum signal dispersion and sensitivity. mdpi.com Two-dimensional correlation experiments are critical for identifying the compound in a complex mixture. nptel.ac.inipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons, providing a distinct fingerprint for the molecule based on its ¹H-¹³C one-bond connections. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is essential for confirming the structural backbone and identifying the compound unambiguously within the mixture. nptel.ac.in

These advanced experiments can help map the metabolic phenotype of the tunicate, potentially revealing biosynthetic precursors or degradation products related to this compound by observing their signals in the same spectra. biorxiv.org

Chromatography-Mass Spectrometry (LC-MS, GC-MS)

Isotope Labeling for Metabolic Tracing

Stable Isotope Labeling (SIL) is a powerful research methodology used to trace the flow of atoms through metabolic pathways, providing definitive insights into the biosynthesis of natural products. nih.govspringernature.comdoi.org Although no specific isotope tracing studies have been published for this compound, the principles of SIL can be applied to investigate its origins.

A key question in marine natural product chemistry is whether the compound is produced by the host organism, a symbiotic microbe, or a combination of both. mdpi.comnih.gov A metabolic tracing experiment could resolve this for this compound. Since the compound is a derivative of a fatty acid, a plausible experimental design would involve feeding the living Stolonica sp. tunicate a stable isotope-labeled precursor, such as ¹³C-labeled acetate (B1210297) or a ¹³C-labeled fatty acid. nih.gov

After an appropriate incubation period, the organism would be harvested, and the metabolites extracted. nih.gov The purified this compound, or the crude extract containing it, would then be analyzed using high-resolution mass spectrometry. By measuring the mass increase and the pattern of isotope incorporation, researchers could confirm its de novo synthesis and elucidate the building blocks of its carbon skeleton. biorxiv.org This information is critical for understanding its biosynthesis and could pave the way for future biotechnological production. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties, such as volatility for GC analysis or ionization efficiency for MS detection. sigmaaldrich.commdpi.com For a molecule like this compound, with its polar carboxylic acid group and low volatility, derivatization is a crucial strategy for certain analytical approaches. jfda-online.com

For GC-MS analysis, derivatization is mandatory. sigmaaldrich.com The most common strategy for compounds containing carboxylic acid and hydroxyl groups is silylation. mdpi.com Reaction with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an anhydrous solvent converts the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.com This reaction blocks the polar site, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. mdpi.com

For LC-MS, while this compound can be analyzed directly in negative ion mode, derivatization can be used to enhance sensitivity. researchgate.net This is often achieved by targeting the carboxylic acid group with a reagent that introduces a permanently positive charge or a more easily ionizable moiety, allowing for highly sensitive detection in positive ion mode. nih.gov For example, coupling with an amine-containing reagent like 2-picolylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can significantly improve detection limits. researchgate.netnih.gov

Analytical GoalDerivatization StrategyReagent ExampleResulting Benefit
Enable GC-MS Analysis SilylationBSTFAIncreases volatility and thermal stability by converting the carboxylic acid to a TMS-ester. sigmaaldrich.com
Enhance LC-MS/MS Sensitivity Amidation/Esterification2-Picolylamine + EDCAdds an easily protonated moiety, enabling high-efficiency positive mode ESI for lower detection limits. researchgate.netnih.gov

Table 2: Potential derivatization strategies for this compound.

Bioanalytical Method Development and Validation

Before a quantitative method for this compound can be used to generate reliable data for research, it must be properly developed and validated. rfppl.co.inglobalresearchonline.net Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijpsjournal.com This ensures that the data are accurate, precise, and reproducible. researchgate.net The validation process for a hypothetical LC-MS/MS assay for this compound in tunicate tissue would assess several key parameters according to established guidelines. resolvemass.caresearchgate.net

Selectivity and Specificity: The method must be able to differentiate and quantify this compound without interference from other components in the biological matrix. ijpsjournal.com This is typically verified by analyzing at least six different sources of blank tunicate tissue. ijpsjournal.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) over several analytical runs. researchgate.net

Calibration Curve and Linearity: A calibration curve is generated to demonstrate the relationship between the instrument response and the concentration of the analyte. The linear range of this curve defines the concentrations over which the assay is accurate and precise. researchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound that can be measured with acceptable accuracy and precision. ijpsjournal.com

Recovery: The efficiency of the extraction process is determined by comparing the analytical response of an analyte extracted from the biological matrix to the response of a pure standard solution. globalresearchonline.net

Stability: The stability of this compound in the biological matrix must be evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). researchgate.net

Successful completion of these validation steps ensures that the analytical method is robust and fit-for-purpose, providing high-quality quantitative data for research applications.

Ecological and Evolutionary Significance

Role in Chemical Defense of Marine Organisms

Sessile marine organisms, unable to physically escape predation, often rely on chemical defense mechanisms for survival. nih.govwikipedia.org Soft-bodied invertebrates such as tunicates (ascidians) are prominent examples, having evolved to produce a wide array of secondary metabolites to deter predators, prevent surface fouling, and inhibit the growth of competing organisms. mdpi.comtaylorfrancis.com Stolonic acid B, a cyclic peroxide derived from an unsaturated fatty acid, was isolated from the marine ascidian Stolonica sp. nih.gov Its documented cytotoxic and antiproliferative activities against selected human melanoma and ovarian tumor cell lines strongly suggest a role in chemical defense. nih.gov

The production of such potent compounds is a key survival strategy in the intense predation environment of the oceans. taylorfrancis.com These chemical defenses can function by rendering the organism unpalatable or toxic to potential predators. wikipedia.orgtaylorfrancis.com While direct studies on the deterrent effect of this compound on marine predators have not been reported, its cytotoxicity is indicative of a potent biochemical activity that would likely be detrimental to consumers. This aligns with the broader understanding that many marine natural products, initially identified for their pharmaceutical potential, serve ecological functions as allomones (repellents) or toxins in their native environments. wikipedia.org The harsh conditions of the marine world have favored the evolution of unique and diverse chemical structures, like that of this compound, to fulfill this critical defensive need. mdpi.com

Table 1: Bioactivity of this compound

Compound Activity Target Cell Lines IC50 Value (µg/mL) Source
This compound Antiproliferative, Cytotoxic Selected Human Melanoma & Ovarian Tumor ~0.05-0.1 nih.gov

Interactions with Symbiotic Microbes in Marine Environments

The biosynthesis of complex marine natural products is often not performed by the invertebrate host itself, but rather by associated symbiotic microorganisms. nih.govmdpi.com There is substantial evidence that bacteria, fungi, and cyanobacteria living in or on marine invertebrates like sponges and tunicates are the true producers of many defensive compounds. taylorfrancis.comnih.gov This symbiotic relationship provides the host with a chemical shield against predation and pathogenesis, a crucial advantage for a sessile organism. mdpi.com

While the exact origin of this compound has not been definitively determined, it is plausible that it is synthesized by a microbial symbiont associated with the tunicate Stolonica sp. nih.govscispace.com Tunicates are known to host diverse microbial communities, and in several cases, compounds initially isolated from the tunicate have been traced back to a bacterial symbiont. nih.gov For instance, tambjamine alkaloids found in the tunicate Atapozoa sp. are produced by associated bacteria and subsequently used for defense by the tunicate and its predators. mdpi.com The production of metabolites by symbionts can protect both the microbe and the host from pathogens and predators. mdpi.com Therefore, the presence of this compound in Stolonica sp. may be the result of a co-evolutionary relationship with a microbe, where the tunicate provides a protected niche in exchange for a potent chemical defense. nih.gov

Distribution and Ecological Niche of Producer Organisms

This compound was first isolated from an undescribed species of the genus Stolonica, a colonial tunicate collected in the Indian Ocean, specifically off the Maldive Islands. nih.gov Tunicates of the class Ascidiacea are exclusively marine and are found in a vast range of habitats, from shallow coastal waters to the deep sea. nih.govmdpi.com As sessile filter-feeders, they attach to various substrates like rocks, shipwrecks, and other hard surfaces. gbri.org.auwashington.edu

The genus Stolonica belongs to the family Styelidae. These are colonial ascidians, where individual zooids are connected by a network of vessels called stolons. gbri.org.au This colonial structure allows for the sharing of nutrients and blood cells among the zooids. gbri.org.au Ascidians play a significant ecological role as filter-feeders, contributing to water clarity by consuming phytoplankton and bacteria, and they are part of the marine food web, being prey for some invertebrates. nih.govmdpi.comgbri.org.au Their ability to produce defensive compounds like this compound is critical for competing for space and surviving predation pressure in crowded benthic communities. mdpi.com The distribution of Stolonica sp. in the tropical waters of the Indian Ocean places it in a highly competitive and predation-intense environment, which likely provided the evolutionary pressure for the development of potent chemical defenses. taylorfrancis.com

Table 2: Ecological Profile of the Producer Organism

Characteristic Description Source(s)
Producer Organism Stolonica sp. (an ascidian tunicate) nih.gov
Phylum Chordata nih.gov
Subphylum Urochordata nih.gov
Class Ascidiacea gbri.org.au
Morphology Colonial, sessile gbri.org.au
Habitat Marine, benthic mdpi.com
Geographic Location Indian Ocean (Maldive Islands) nih.gov
Ecological Role Filter-feeder, competitor for space, prey mdpi.comgbri.org.au

Evolutionary Implications of Secondary Metabolite Production

The production of secondary metabolites such as this compound is a product of evolutionary adaptation to specific ecological pressures. mdpi.com For sessile marine invertebrates, the evolution of novel chemical defenses provides a significant fitness advantage, increasing survival and reproductive success. mdpi.comresearchgate.net Tunicates are considered an important group for evolutionary studies as they form a connecting link between invertebrates and chordates, offering insights into the development of complex biological systems, including chemical defense. mdpi.com

The biosynthesis of complex molecules like this compound requires specialized enzymatic pathways. The evolution of these pathways can occur through various mechanisms, such as gene duplication and divergence, which allows for the creation of new enzymatic functions from existing ones. nih.gov Alternatively, these capabilities can be acquired through horizontal gene transfer or the establishment of a stable symbiosis with a microorganism that already possesses the biosynthetic machinery. mdpi.comnih.gov The immense diversity of chemical structures found in marine organisms is a testament to the evolutionary "arms race" between predator and prey, and among competitors. frontiersin.org The existence of a potent compound like this compound underscores the strong selective pressure on organisms like Stolonica sp. to evolve and maintain sophisticated chemical arsenals to ensure their persistence in a competitive ecosystem. plos.org

Future Research Directions and Opportunities

Elucidation of Complete Biosynthetic Pathways

A fundamental gap in our understanding of stolonic acid B is its biogenesis. The biosynthetic pathway has not yet been elucidated. Structures like this compound are often of polyketide origin, assembled by large enzymatic complexes called polyketide synthases (PKS). jscimedcentral.com Furthermore, there is increasing evidence that many complex secondary metabolites isolated from marine invertebrates, such as tunicates, are actually produced by associated microbial symbionts. mdpi.comjscimedcentral.comacs.org The genetic machinery for producing polyketides is well-established in microorganisms but less common in host animals. jscimedcentral.comstuba.sk

Future research should, therefore, focus on identifying the true producer of this compound. This would involve metagenomic analysis of the Stolonica sp. tunicate and its associated microbial community to search for candidate PKS gene clusters. A plausible biosynthetic model, based on pathways proposed for other marine cyclic peroxides, would involve the assembly of a linear polyketide chain followed by an enzyme-catalyzed cyclization and peroxidation to form the characteristic 1,2-dioxane (B1202867) ring. rsc.orgnih.gov Identifying and characterizing the specific enzymes responsible for these steps, particularly the formation of the peroxide and tetrahydrofuran (B95107) rings, is a key objective.

Exploration of Novel Synthetic Routes to Complex Analogues

To date, a total chemical synthesis of this compound has not been reported. The development of a synthetic route is a critical future endeavor. A successful total synthesis would not only confirm the structure and stereochemistry of the natural product but also provide a platform for producing complex analogues. nih.govrsc.org The synthesis of analogues is essential for establishing a comprehensive structure-activity relationship (SAR), which can help in identifying the specific parts of the molecule (pharmacophores) responsible for its cytotoxicity and potentially lead to the design of new compounds with improved potency and drug-like properties.

The key synthetic challenges include the stereocontrolled construction of the highly substituted tetrahydrofuran ring and the installation of the labile cyclic peroxide (1,2-dioxane) moiety. Future synthetic strategies could draw inspiration from methodologies developed for other complex marine peroxides. rsc.orgresearchgate.net The creation of a library of this compound analogues, with systematic modifications to the fatty acid side chain, the peroxide ring, and the tetrahydrofuran core, would be a significant step toward understanding its biological function and optimizing its therapeutic profile.

Comprehensive Characterization of Molecular Targets and Downstream Pathways

While this compound is known to be a potent antiproliferative agent, its precise molecular target and mechanism of action remain unknown. nih.govsci-hub.se For many cytotoxic marine peroxides, the 1,2-dioxane ring is crucial for their activity. scielo.org.mx A widely proposed mechanism involves the iron(II)-mediated cleavage of the endoperoxide bond within the cell, which generates reactive oxygen species (ROS). rsc.orgnih.gov These ROS can then inflict damage on critical cellular components like DNA, proteins, and lipids, ultimately triggering programmed cell death, or apoptosis. nih.govmalariaworld.org One study on synthetic amino endoperoxides identified the enzyme NADPH oxidase 4 (Nox4) as a specific molecular target, leading to modulated ROS production and apoptosis, suggesting a potential avenue for investigation. nih.gov

Future research must focus on validating this hypothesis for this compound. This includes investigating whether it induces ROS production in cancer cells and identifying its specific intracellular targets. Techniques such as affinity chromatography with a tagged this compound analogue could be used to pull down and identify binding proteins. nih.gov Furthermore, downstream pathway analysis is required to understand the cellular response to the compound. Studies should examine its effects on the cell cycle, induction of DNA damage markers, and activation of specific apoptotic pathways (e.g., caspase activation). malariaworld.orgnih.gov Determining whether this compound has a unique molecular target or a mechanism distinct from other peroxide-containing cytotoxins is a high-priority research question.

Investigation of Synergistic Effects with Other Bioactive Compounds

The potential of this compound in combination therapies is a completely unexplored area of research. Many anticancer agents are most effective when used as part of a combination regimen that targets multiple, complementary pathways. Synergistic interactions can lead to enhanced efficacy, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance.

Future studies should investigate the synergistic or additive effects of this compound when combined with established chemotherapeutic drugs or other natural products. For example, its activity could be tested alongside agents that target different aspects of cancer cell biology, such as DNA replication inhibitors, microtubule stabilizers, or signal transduction inhibitors. High-throughput screening of various drug combinations against a panel of cancer cell lines could rapidly identify promising synergistic pairings, opening up new avenues for its potential clinical application.

Biotechnological Approaches for Sustainable Production

The reliable and sustainable supply of marine natural products is a major hurdle in their development as pharmaceuticals. acs.org Harvesting tunicates from the wild is often not environmentally or economically viable for large-scale production. Therefore, developing biotechnological methods for the production of this compound is a critical future goal.

If, as suspected, a microbial symbiont is the true producer, the first step would be to isolate and culture this microorganism, which could then be used in large-scale fermentation systems. jscimedcentral.comacs.org This approach has been successful for other tunicate-derived compounds, such as didemnin (B1252692) B, which was found to be produced by the bacterium Tistrella mobilis. acs.org An alternative and powerful strategy is heterologous expression. mdpi.com Once the biosynthetic gene cluster for this compound is identified, it could be cloned and expressed in a genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. rsc.orggoogle.combiorxiv.org This would enable scalable, controlled, and sustainable production of the compound, completely independent of the original marine source, thereby overcoming the supply bottleneck that hinders many promising marine drug candidates.

Q & A

Q. How should ethical considerations be addressed in studies involving this compound extraction from marine organisms?

  • Follow Nagoya Protocol guidelines for accessing genetic resources.
  • Obtain permits for marine sample collection and disclose funding sources.
  • Include ethical approval codes in the "Methods" section .

Data Analysis & Integration

Q. What computational tools are suitable for molecular docking studies of this compound with potential protein targets?

  • Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validate binding poses via molecular dynamics (e.g., GROMACS).
  • Cross-reference results with experimental data (e.g., SPR binding affinity) .

Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s mechanism of action?

  • Apply pathway enrichment analysis (KEGG, GO) to identify affected biological processes.
  • Use Cytoscape for network visualization of protein-compound interactions.
  • Correlate omics findings with phenotypic assays (e.g., apoptosis rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
stolonic acid B
Reactant of Route 2
stolonic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.